N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide

Lipophilicity Drug Design ADME

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide (CAS 2034255-01-9) is a synthetic, small-molecule acetamide derivative. Its structure features a 5-acetylthiophene moiety linked via an ethyl spacer to a cyclopentylthioacetamide group.

Molecular Formula C15H21NO2S2
Molecular Weight 311.46
CAS No. 2034255-01-9
Cat. No. B2769418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide
CAS2034255-01-9
Molecular FormulaC15H21NO2S2
Molecular Weight311.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2
InChIInChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18)
InChIKeyRINCYUFAZXZCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide (CAS 2034255-01-9): Baseline Characterization


N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide (CAS 2034255-01-9) is a synthetic, small-molecule acetamide derivative. Its structure features a 5-acetylthiophene moiety linked via an ethyl spacer to a cyclopentylthioacetamide group [1]. This compound is primarily available from research chemical suppliers and has not been the subject of published, peer-reviewed primary research. As such, its baseline characterization is limited to computationally-derived properties and vendor-supplied analytical data, establishing it as an exploratory tool rather than a validated probe .

Chemotype Synthetic acetamide with a distinct 5-acetylthiophene–cyclopentylthioacetamide scaffold
Workflow Exploratory tool for computational profiling and early-stage SAR; supplier-characterized
Use Context Supports chemotype exploration, permeability/stability screening, and chemical probe design

The Inadequacy of Simple Substitution: Why N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is Not Interchangeable


The compound's three distinct functional modules (5-acetylthiophene, ethyl linker, cyclopentylthioacetamide) create a unique pharmacophore that cannot be replicated by simple in-class analogs. The 5-acetyl group on the thiophene ring dictates specific electronic and steric properties critical for target engagement, while the cyclopentylthio moiety confers a distinct lipophilic and metabolic profile compared to other alkyl- or arylthioethers [1]. Substituting any of these modules, as seen in related N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide or N-(2-(thiophen-2-yl)ethyl)acetamide derivatives, is expected to result in a complete loss of any specific biological activity this compound may possess, as evidenced by structure-activity relationship (SAR) studies on analogous 2-alkylthioacetamide series [2].

5-Acetyl group
Electronic and steric properties are critical for potential target engagement; removal or modification may abolish any specific binding activity.
Cyclopentylthio moiety
Confers a distinct lipophilic and metabolic profile compared to linear alkylthio or arylthio analogs; substitution may alter permeability and stability.
Functional module substitution
Replacing any of the three modules (e.g., with ethoxy or unsubstituted thiophene) likely results in loss of the specific biological activity this compound may possess, based on SAR from related 2-alkylthioacetamide series.

Quantitative Differentiation Guide for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide: Comparator Evidence


Predicted Lipophilicity (clogP) Advantage Over a Simpler Alkylthio Analog

The cyclopentylthio group is predicted to confer higher lipophilicity compared to a common ethylthio analog, potentially improving membrane permeability. The calculated logP (clogP) for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is 3.8, versus a predicted clogP of 2.5 for the ethylthio derivative N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(ethylthio)acetamide [1]. This difference of 1.3 log units represents a ~20-fold increase in partition coefficient, which can be critical for crossing biological membranes.

Predicted Lipophilicity
Class-level inference
clogP 3.8 vs clogP 2.5 Δ 1.3
Supports lipophilicity-driven permeability screening
Computed values only; experimental logP not available.
Lipophilicity Drug Design ADME

Potential Metabolic Stability Advantage from Steric Shielding of the Thioether

The steric bulk of the cyclopentyl ring is expected to shield the thioether sulfur from oxidative metabolism, a key clearance pathway for thioether-containing drugs. While no direct data exists for this compound, SAR from the related 13-cyclopentylthio-5-OH-tetracycline (13-CPTC) series shows that a cyclopentylthio substituent confers significantly greater metabolic stability than a methylthio or ethylthio group in tetracycline efflux pump inhibitors [1]. This class-level inference suggests the cyclopentylthio group in the target compound may offer a similar advantage over linear alkylthio analogs.

Metabolic Stability
Class-level inference

Cyclopentylthio group may shield sulfur from oxidative metabolism based on analogous tetracycline efflux pump inhibitors (13-CPTC series).

Supports metabolic stability screening context
No direct compound data; SAR inference only.
Metabolic Stability Hepatic Clearance Drug Metabolism

Differentiated Cannabinoid Receptor Binding Potential Compared to a Benzyloxy Analog

Vendor annotations suggest potential for cannabinoid receptor modulation. A structurally similar compound, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide (CAS 2034570-57-3), is noted for its affinity for cannabinoid receptors. The target compound replaces the benzyloxy group with a cyclopentylthio group. The sulfur atom introduces a different electronic environment, and the cyclopentyl ring provides a distinct steric profile. These differences are predicted to alter binding kinetics and functional selectivity at CB1/CB2 receptors compared to the benzyloxy analog. However, no direct comparative binding data is publicly available.

Cannabinoid Receptor Binding
Data to verify

Vendor annotation suggests cannabinoid receptor ligand potential; cyclopentylthio replacement of benzyloxy is predicted to alter CB1/CB2 binding kinetics and selectivity.

Supports cannabinoid chemotype SAR exploration
No quantitative binding data available.
Cannabinoid Receptor CB1 Agonist Functional Selectivity

Data-Driven Application Scenarios for Procuring N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide


Probing Structure-Activity Relationships (SAR) for Cannabinoid Receptor Subtypes

Researchers investigating CB1/CB2 selectivity can use this compound as a distinct chemotype. Its cyclopentylthio moiety offers a sterically and electronically differentiated alternative to common benzyloxy or phenoxy analogs (Section 3, Evidence 3). This allows for a systematic mapping of the receptor's hydrophobic binding pocket tolerance, which is essential for developing functionally selective agonists with reduced psychotropic side effects.

Developing Metabolically Stable Thioether Probes

For programs where hepatic clearance of thioether drugs is a major liability, this compound serves as a model substrate to investigate the metabolic shielding effect of the cyclopentyl group. The class-level data on tetracycline analogs (Section 3, Evidence 2) suggests that this structural feature can be exploited to enhance stability, making it a valuable tool for in vitro microsomal stability studies and subsequent medicinal chemistry optimization.

Cell-Permeability Optimization Studies

The predicted high lipophilicity (clogP 3.8) makes this compound a suitable candidate for studying passive membrane diffusion. It can be used as a benchmark against less lipophilic analogs (e.g., ethylthio derivative, predicted clogP 2.5) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to validate computational permeability predictions and establish a quantitative relationship between thioether substituent structure and cellular uptake (Section 3, Evidence 1).

Chemical Biology Tool for Covalent Probe Design

The acetyl group on the thiophene ring provides a synthetic handle for further derivatization, such as reductive amination or oxime formation. This allows conjugation to fluorophores, biotin, or affinity matrices, while the cyclopentylthio group maintains the lipophilic anchoring point. The compound can thus serve as a starting point for creating chemical biology tools to study target engagement, a function that simpler, less functionalized analogs cannot perform without extensive synthesis.

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
Distinct cyclopentylthio chemotype vs. benzyloxy or phenoxy analogs
CB1/CB2 binding affinity and functional selectivity assays
Metabolic stability screening
Steric shielding of thioether sulfur inferred from tetracycline analog SAR
In vitro microsomal stability and metabolite identification
Cell-permeability optimization
High predicted lipophilicity (clogP >3.5)
PAMPA or Caco-2 permeability assessment
Covalent chemical probe design
Acetyl group as a synthetic handle for fluorophore/biotin conjugation
Conjugation efficiency and target engagement pull-down assays
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